Amino-PEG10-acid

Übersicht

Beschreibung

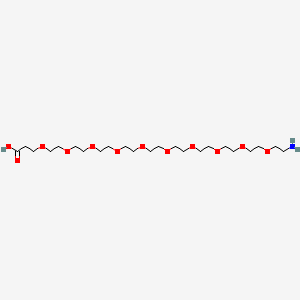

Amino-PEG10-acid, also known as amino-polyethylene glycol-10-acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an amino group at one end and a carboxylic acid group at the other end, connected by a chain of ten ethylene glycol units. This structure imparts unique properties to the compound, making it highly versatile in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of amino-PEG10-acid typically involves the following steps:

Polymerization of Ethylene Glycol: The process begins with the polymerization of ethylene glycol to form a polyethylene glycol chain of the desired length (ten units in this case).

Functionalization: The terminal hydroxyl groups of the polyethylene glycol chain are then converted to amino and carboxylic acid groups through a series of chemical reactions. This often involves the use of reagents such as thionyl chloride for chlorination, followed by amination and carboxylation reactions.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves:

Batch or Continuous Polymerization: Depending on the scale, either batch or continuous polymerization methods are employed.

Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Amino-PEG10-acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, and other derivatives.

Condensation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles and Electrophiles: Common nucleophiles include amines and alcohols, while electrophiles include acyl chlorides and isocyanates.

Catalysts: Catalysts such as acids or bases are often used to facilitate these reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane, tetrahydrofuran, or water, depending on the specific reaction.

Major Products: The major products formed from these reactions include various PEGylated derivatives, which are used in numerous applications.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Amino-PEG10-acid is primarily utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. The following table summarizes key studies demonstrating its effectiveness in drug delivery:

Vaccine Development

The compound has been instrumental in developing novel vaccine platforms, particularly in cancer immunotherapy. A notable study engineered virus-like particles (VLPs) using this compound to deliver neoantigens effectively:

- Case Study: Cancer Therapeutic Vaccine

- Researchers engineered a VLP using the PEG10 gag domain fused with liver cancer-specific neoantigens. This formulation significantly enhanced immune responses against hepatocellular carcinoma (HCC) in mouse models, showcasing the potential of this compound in creating effective cancer vaccines .

- The study reported that the VLPs could co-deliver peptides and adjuvants, resulting in improved targeting of dendritic cells and activation of T-cell responses against tumors.

Biomedical Research

This compound has also found applications in various areas of biomedical research:

- Neurodegenerative Diseases : Studies have implicated PEG10 proteins in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Angelman syndrome. Elevated levels of PEG10 have been associated with disease progression, indicating its potential as a biomarker for these conditions .

- Cell Proliferation Studies : Research indicates that PEG10 plays a role in cell proliferation and differentiation processes. Its overexpression has been linked to various malignancies, including hepatocellular carcinoma and pancreatic cancer, highlighting its importance in cancer biology .

Mechanistic Insights

The mechanisms by which this compound exerts its effects are crucial for understanding its applications:

- Retrotransposon Activity : PEG10 is derived from retrotransposons and is involved in gene regulation through its protein products, which can influence cellular processes such as apoptosis and cell cycle progression .

- Gene Expression Modulation : Research shows that PEG10 can modulate the expression of genes associated with neurodevelopmental disorders, suggesting its role in neuronal function and development .

Wirkmechanismus

The mechanism of action of amino-PEG10-acid is primarily based on its ability to modify the surface properties of molecules and materials. The amino and carboxylic acid groups allow it to form covalent bonds with various substrates, leading to enhanced solubility, stability, and bioavailability. The polyethylene glycol chain provides flexibility and reduces steric hindrance, facilitating interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Amino-PEG10-acid can be compared with other PEG derivatives, such as:

Amino-PEG5-acid: This compound has a shorter polyethylene glycol chain, resulting in different solubility and flexibility properties.

Carboxy-PEG10-acid: Lacking the amino group, this compound has different reactivity and applications.

Methoxy-PEG10-acid: The presence of a methoxy group instead of an amino group alters its chemical behavior and uses.

Uniqueness: this compound is unique due to its specific combination of functional groups and chain length, which provides a balance of reactivity and flexibility, making it suitable for a wide range of applications.

Biologische Aktivität

Amino-PEG10-acid is a synthetic compound derived from polyethylene glycol (PEG) that incorporates amino and carboxylic acid functional groups. This compound plays a significant role in bioconjugation and drug development, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Overview of this compound

This compound serves primarily as a linker in PROTACs, which are innovative molecules designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The structure of this compound enhances the solubility and stability of conjugated drugs, facilitating their application in various biological contexts.

Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₂₅N₃O₁₀ |

| Molecular Weight | 301.36 g/mol |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

| Solubility | High solubility in aqueous solutions |

This compound interacts with various biological targets through its functional groups, enabling the formation of stable conjugates with proteins and other biomolecules. Its primary biological activities include:

- Targeted Protein Degradation : By acting as a linker in PROTACs, this compound connects ligands that target specific proteins for ubiquitination and subsequent degradation.

- Cellular Pathway Modulation : The degradation of target proteins can alter critical cellular pathways, including those involved in cell cycle regulation and apoptosis.

- Enhanced Drug Delivery : The hydrophilic nature of PEG increases the solubility of drugs, improving their bioavailability and therapeutic efficacy.

Biological Activity Studies

Research has demonstrated the potential of this compound in various biological contexts:

- Anticancer Applications : In studies involving cancer cell lines, this compound has been shown to enhance the efficacy of PROTACs targeting oncogenic proteins. For example, it has been utilized to degrade proteins associated with hepatocellular carcinoma and B-cell acute lymphoblastic leukemia, leading to reduced cell proliferation and increased apoptosis .

- Antimicrobial Properties : Preliminary investigations suggest that PEG-based compounds exhibit antimicrobial activities. The incorporation of amino acids within the PEG structure may contribute to these effects by disrupting bacterial cell membranes or interfering with metabolic processes.

- Regenerative Medicine : Due to its role in promoting protein degradation pathways, this compound may have applications in regenerative medicine by modulating signaling pathways involved in tissue repair and regeneration .

Case Study 1: Targeted Degradation in Cancer Therapy

In a study published by PLOS One, researchers explored the use of this compound as part of a PROTAC strategy against specific oncogenic drivers in various cancers. The study found that:

- Efficacy : The compound effectively reduced levels of target proteins associated with tumor growth.

- Mechanism : The degradation pathway initiated by PROTACs led to downstream effects on cell cycle regulators, resulting in decreased proliferation rates in cancer cells.

Case Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of PEG derivatives, including this compound. The results indicated:

- Activity Against Pathogens : Significant inhibition was observed against several bacterial strains.

- Mechanism of Action : It was hypothesized that the hydrophilic nature of PEG facilitated interactions with microbial membranes, enhancing permeability and leading to cell lysis.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXUSQJNNODUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.